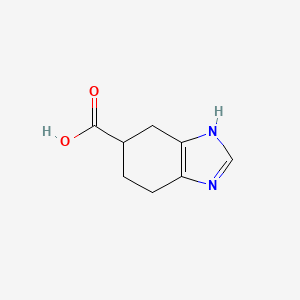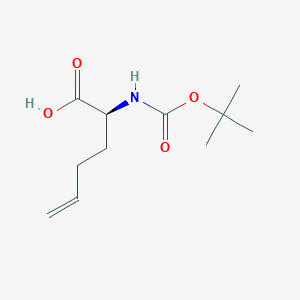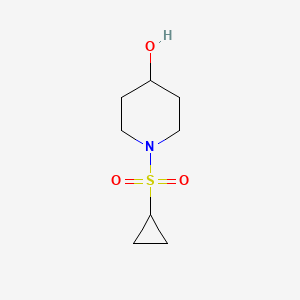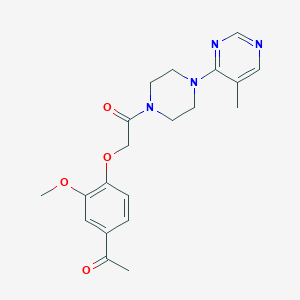![molecular formula C21H27N7O2 B2420359 1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one CAS No. 923515-68-8](/img/structure/B2420359.png)
1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-3,3-dimethylbutan-1-one” is a complex organic molecule that falls under the category of triazolopyrimidines . Triazolopyrimidines are a class of compounds that have been widely studied due to their diverse biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .
Scientific Research Applications
Synthesis and Antimicrobial Activities
Research has been conducted on the synthesis of novel compounds with similar structural motifs, particularly focusing on their antimicrobial activities. For example, novel derivatives have been synthesized for screening against various microorganisms, demonstrating good or moderate activities against test microbes. This research avenue explores the potential of these compounds in addressing microbial resistance and developing new antimicrobial agents (Bektaş et al., 2007).
Development of Anti-inflammatory and Analgesic Agents
Compounds within this chemical class have been investigated for their anti-inflammatory and analgesic properties. The synthesis of novel derivatives and their evaluation as cyclooxygenase inhibitors demonstrate significant analgesic and anti-inflammatory activities. This research is crucial for the development of new therapeutics in managing pain and inflammation, showcasing the versatility of these compounds in medicinal chemistry (Abu‐Hashem et al., 2020).
Antioxidant Activity and Biological Evaluation
The antioxidant properties of similar compounds have been synthesized and evaluated, indicating the potential health benefits and therapeutic applications of these molecules. Their biological activity, including antimicrobial and antioxidant activities, highlights the importance of structural diversity in discovering new bioactive molecules (Gilava et al., 2020).
Exploration of Heterocyclic Compounds
Research into the synthesis of novel heterocyclic compounds incorporating similar chemical structures has been carried out, exploring their potential applications in drug development. These studies contribute to the identification of new pharmacophores and the optimization of bioactive compounds for various therapeutic targets (Abdel‐Aziz et al., 2008).
Preclinical Evaluation of Novel Compounds
Preclinical evaluations have been conducted on compounds with related structures, focusing on their potential as pharmaceutical agents. For instance, studies on the mapping of cerebral adenosine A2A receptors using PET imaging with synthesized tracers showcase the application of these compounds in neuroscientific research and the development of diagnostic tools (Zhou et al., 2014).
Future Directions
Triazolopyrimidines, including the specific compound , are an active area of research due to their diverse biological activities . Future research will likely focus on further elucidating the biological activities of these compounds, optimizing their properties for specific applications, and exploring their potential as therapeutic agents .
Mechanism of Action
Target of Action
The compound, 1-{4-[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3,3-dimethylbutan-1-one, has been reported to target Ubiquitin-specific protease 28 (USP28) . USP28 is a deubiquitinating enzyme that plays a crucial role in the regulation of various cellular processes, including cell cycle progression and DNA damage response .
Mode of Action
This compound binds reversibly to USP28, directly affecting its protein levels . The binding of the compound to USP28 inhibits the enzyme’s activity, leading to changes in the cellular processes that USP28 regulates .
Biochemical Pathways
The inhibition of USP28 by the compound affects several biochemical pathways. One key pathway is the cell cycle, particularly the S phase . The compound’s action also impacts the epithelial-mesenchymal transition (EMT) progression in gastric cancer cell lines . EMT is a process that is often associated with cancer metastasis.
Result of Action
The compound’s action results in the inhibition of cell proliferation and cell cycle progression at the S phase . It also inhibits the EMT progression in gastric cancer cell lines . These effects could potentially slow down or halt the growth and spread of cancer cells.
properties
IUPAC Name |
1-[4-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3,3-dimethylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N7O2/c1-21(2,3)13-17(29)26-9-11-27(12-10-26)19-18-20(23-14-22-19)28(25-24-18)15-5-7-16(30-4)8-6-15/h5-8,14H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGGPMUDRSBSJBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)N1CCN(CC1)C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-diethyl-2-{[2-(1H-indol-3-ylmethyl)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl]thio}acetamide](/img/structure/B2420277.png)
![[(1R,2R)-1-(Aminomethyl)-2-phenylcyclopropyl]methanol;hydrochloride](/img/structure/B2420278.png)
![2-Methyl-5-[[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2420279.png)

![2-(ethylsulfonyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2420281.png)


![N-(3-methoxypropyl)-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2420287.png)
![(4-Benzyl-2-oxabicyclo[2.1.1]hexan-1-yl)methanamine](/img/structure/B2420290.png)
![N-(2-chloro-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(3-fluorophenoxy)propanamide](/img/structure/B2420292.png)
![5-Chloro-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]pyrimidin-2-amine](/img/structure/B2420294.png)
![(2R)-1-[2-(Azidomethyl)benzoyl]pyrrolidine-2-carboxylic acid](/img/structure/B2420295.png)

